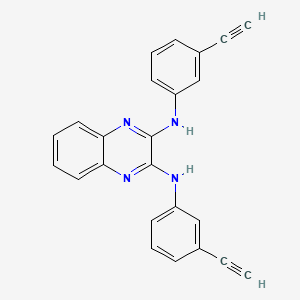

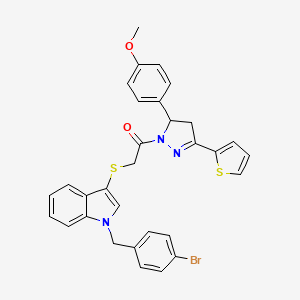

![molecular formula C11H18ClNO4 B2785622 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride CAS No. 2241140-50-9](/img/structure/B2785622.png)

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid hydrochloride (let’s call it “Compound X” for brevity) is a novel bicyclic structure. It belongs to the class of bicyclo[2.1.1]hexanes , which are gaining prominence in synthetic and medicinal chemistry. These compact modules exhibit unique properties and are being explored as potential replacements for benzene rings in drug candidates .

Synthesis Analysis

Several synthetic approaches have been investigated to access bicyclo[2.1.1]hexanes. Notably, a photochemical strategy has been employed to synthesize new building blocks via [2 + 2] cycloaddition. This modular approach allows for efficient derivatization, enabling the exploration of sp3-rich chemical space. The use of silyl enol ethers and bicyclo[1.1.0]butanes (BCBs) under Lewis acid catalysis has also been demonstrated for facile access to various bicyclo[2.1.1]hexane derivatives .

Molecular Structure Analysis

The molecular structure of Compound X consists of a bicyclo[2.1.1]hexane core with an appended spirooxane moiety. The spirooxane bridge connects the two adjacent carbon atoms, resulting in a compact and three-dimensional arrangement. The presence of the amino group and the carboxylic acid functionality further contributes to its chemical diversity and potential reactivity .

Chemical Reactions Analysis

- [2 + 2] Cycloaddition : The photochemical [2 + 2] cycloaddition serves as a key step in the synthesis of Compound X. It allows the formation of the bicyclo[2.1.1]hexane ring system by joining two smaller building blocks. This reaction can be readily adapted for the introduction of various substituents, enhancing the versatility of the approach . Late-Stage Modifications : Compound X can be further functionalized through late-stage modifications. For instance, natural products can be derivatized using this methodology, leading to novel functionalized bicyclic structures that were traditionally inaccessible .

作用机制

Target of Action

It’s known that bicyclo[211]hexanes are currently under intense investigation as building blocks for pharmaceutical drug design .

Mode of Action

It’s known that these types of compounds are synthesized using a photocatalytic cycloaddition reaction . This process provides access to bicyclo[2.1.1]hexanes with various substitution patterns .

Biochemical Pathways

It’s known that these types of compounds can represent ortho-, meta-, and polysubstituted benzene bioisosteres . This suggests that they could potentially interact with a wide range of biochemical pathways.

Result of Action

It’s known that these types of compounds can be used as bioisosteres of ortho-substituted benzene . This suggests that they could potentially have similar effects to those compounds.

Action Environment

It’s known that these types of compounds can be synthesized using photochemistry , suggesting that light could potentially influence their synthesis.

属性

IUPAC Name |

1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4.ClH/c12-7-9-5-10(6-9,8(13)14)11(16-9)1-3-15-4-2-11;/h1-7,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMHVLXZBWGSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3(CC(C3)(O2)CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

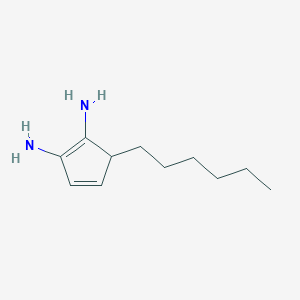

![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)

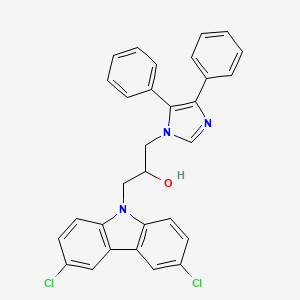

![2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2785543.png)

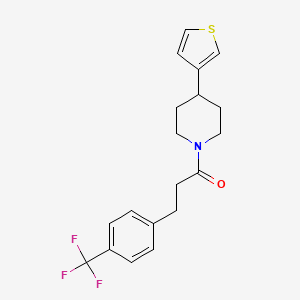

![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)

![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)

![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)

![(4-(4-Chlorophenyl)piperazino)(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)methanone](/img/structure/B2785555.png)

![4-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B2785559.png)

![ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785562.png)